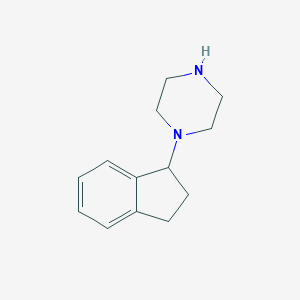

1-Indan-1-yl-pipérazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to 1-Indan-1-yl-piperazine involves several chemical strategies designed to incorporate the indan and piperazine structures. For example, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole demonstrates a straightforward and efficient process for combining piperazine structures with aromatic systems, providing insights into potential synthetic pathways for 1-Indan-1-yl-piperazine (Balaraju, Kalyani, & Laxminarayana, 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 1-Indan-1-yl-piperazine has been elucidated through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. Single-crystal X-ray crystallography has confirmed the suggested structures of some derivatives, providing a basis for understanding the structural aspects of 1-Indan-1-yl-piperazine (Daldoom et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 1-Indan-1-yl-piperazine derivatives has been explored through various reactions, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. These studies shed light on the reactivity patterns of the indan-piperazine framework and its potential for further functionalization (Ning-wei, 2005).

Physical Properties Analysis

The physical properties of 1-Indan-1-yl-piperazine derivatives, including their crystalline forms and solubility, can be inferred from the detailed characterization of related compounds. X-ray crystallography has revealed polymorphic crystalline forms of some derivatives, indicating the potential for diverse physical properties among 1-Indan-1-yl-piperazine compounds (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of 1-Indan-1-yl-piperazine and its derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for its applications. Studies on compounds with similar structures provide insights into their chemical behavior, such as the catalytic role of piperazine in synthesizing pharmaceutically relevant derivatives (Yousefi, Goli-Jolodar, & Shirini, 2018).

Applications De Recherche Scientifique

- Applications: Les chercheurs ont utilisé la 1-Indan-1-yl-pipérazine dans la conception de médicaments tels que la trimétazidine, la ranolazine, la béfuraline, l'aripiprazole, la quétiapine, l'indinavir, la sitagliptine et le vestipitant .

- Importance: Ces méthodes permettent la préparation de pipérazines substituées, élargissant la boîte à outils pour la recherche en chimie médicinale .

- Synthèse: Les chercheurs ont rapporté une voie simple vers les 1,5-fusionnés-1,2,3-triazoles contenant une partie pipérazine. Ceci impliquait la cycloaddition 1,3-dipolaire alkyne-azide de diynes avec TMSN3 en présence de H2O et Ag2CO3 .

Chimie médicinale et développement de médicaments

Synthèse hétérocyclique

1,5-Fused-1,2,3-triazoles

Chimie de l'environnement

Mécanisme D'action

Target of Action

Piperazine, a core structure in 1-indan-1-yl-piperazine, is known to act as a gaba receptor agonist . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Piperazine compounds, including 1-Indan-1-yl-piperazine, bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with its targets leads to changes in the physiological state of the organism, such as paralysis in the case of parasitic worms.

Pharmacokinetics

The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

Piperazine derivatives have been shown to induce apoptosis in cancer cells

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including 1-Indan-1-yl-piperazine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Propriétés

IUPAC Name |

1-(2,3-dihydro-1H-inden-1-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15/h1-4,13-14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOUAMWQYHOLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445703 | |

| Record name | 1-Indan-1-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185678-56-2 | |

| Record name | 1-Indan-1-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)

![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)